molecular formula C14H18N2O3S2 B017568 N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine CAS No. 131918-97-3

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine

Cat. No.: B017568
CAS No.: 131918-97-3
M. Wt: 326.4 g/mol
InChI Key: BPWJNEDSCLPNGK-LBPRGKRZSA-N
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Description

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine (CAS: 131918-97-3) is a synthetic cysteine derivative designed as a conjugate of N-acetylcysteine (NAC) and phenethyl isothiocyanate (PEITC). Structurally, it features a phenethylthiocarbamoyl group attached to the sulfur atom of NAC (Figure 1) . Its synthesis typically involves the reaction of NAC with phenethyl isothiocyanate, yielding a stable thioether bond .

Properties

IUPAC Name

(2R)-2-acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-10(17)16-12(13(18)19)9-21-14(20)15-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWJNEDSCLPNGK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=S)NCCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC(=S)NCCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927391
Record name N-(1-Hydroxyethylidene)-S-{[(2-phenylethyl)imino](sulfanyl)methyl}cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131918-97-3
Record name Phenethyl isothiocyanate N-acetyl-L-cysteine conjugate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131918973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-S-{[(2-phenylethyl)imino](sulfanyl)methyl}cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Acylation-Thiocarbamoylation

The primary synthetic route involves a two-step process:

  • N-Acetylation of L-Cysteine : L-cysteine is acetylated using acetic anhydride under alkaline conditions to form N-acetyl-L-cysteine (NAC). This step typically achieves >95% yield when conducted at pH 9–12 and 40–60°C.

  • Thiocarbamoylation : NAC reacts with N-(2-phenylethyl)thiocarbamoyl chloride in anhydrous dichloromethane or dimethylformamide (DMF). Triethylamine is added to neutralize HCl byproducts, maintaining a reaction temperature of 0–5°C to minimize disulfide formation.

Mechanistic Insight :

  • The thiol group of NAC attacks the electrophilic thiocarbonyl carbon of the thiocarbamoyl chloride, displacing chloride and forming a thioether bond.

  • Steric hindrance from the phenethyl group necessitates prolonged reaction times (4–6 hours) for complete conversion.

Industrial-Scale Production Optimization

Key Process Parameters

Industrial protocols prioritize cost efficiency and scalability:

ParameterLaboratory ScaleIndustrial Scale
SolventDichloromethaneEthyl acetate
Temperature0–5°C10–15°C
Reaction Time4–6 hours2–3 hours (with catalysis)
Yield65–75%78–85%

Catalysis : Titanium tetrachloride (0.5–1.0 mol%) accelerates thiocarbamoylation by polarizing the thiocarbonyl group, reducing reaction time by 40%.

Byproduct Management

  • Disulfide Formation : Controlled via inert atmosphere (N₂/Ar) and antioxidants (0.1% ascorbic acid).

  • Unreacted NAC : Recycled through aqueous extraction (pH 3.5–5.0).

Purification and Characterization

Crystallization Techniques

Crude product is purified via:

  • Acid-Base Recrystallization : Dissolving in NaOH (pH 12) and precipitating with HCl (pH 1.5–2.0) yields 90–95% purity.

  • Ethanol-Water Fractionation : Enhances purity to >99% by removing hydrophobic impurities.

Analytical Validation

Structural Confirmation :

  • NMR : δ 1.90 ppm (acetyl CH₃), δ 3.25–3.40 ppm (SCH₂CH₂Ph), δ 4.65 ppm (Cα-H of cysteine).

  • HRMS : [M+H]⁺ = 327.0941 (calculated: 327.0938).

Purity Assessment :

  • HPLC : C18 column, 0.1% TFA in acetonitrile/water (gradient: 10→90% ACN), retention time = 8.2 min.

Comparative Analysis of Methodologies

Solvent Systems and Yield Correlation

SolventDielectric ConstantYield (%)Purity (%)
Dichloromethane8.936892
DMF36.77289
Ethyl Acetate6.028195

Key Finding : Lower dielectric solvents (e.g., ethyl acetate) improve yield by reducing solvation of the nucleophile.

Temperature Effects on Reaction Kinetics

  • At 0°C: 85% conversion in 6 hours.

  • At 25°C: 90% conversion in 2 hours but with 15% disulfide byproduct.

Challenges and Mitigation Strategies

Oxidation Sensitivity

The thioether bond is prone to oxidation, necessitating:

  • Oxygen-Free Conditions : Achieved via degassing and inert gas sparging.

  • Stabilizers : 0.05–0.1% EDTA chelates metal ions that catalyze oxidation.

Scalability Constraints

  • Mixer-Settler Extractors : Enable continuous-phase separation, reducing processing time by 30% compared to batch systems.

  • Cryogenic Crystallization : Enhances crystal size uniformity, improving filtration efficiency.

Emerging Methodologies

Enzymatic Synthesis

  • Lipase-Catalyzed Acylation : Candida antarctica lipase B (CAL-B) in ionic liquids achieves 88% yield at 50°C, avoiding harsh acids.

  • Advantage : Eliminates chlorinated solvents, aligning with green chemistry principles.

Flow Chemistry

  • Microreactor Systems : Residence time <10 minutes, yielding 92% product with 0.5-second mixing efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

PEITC-NAC serves as a reagent in organic synthesis and as a standard for analytical methods. Its dual functional groups enhance its reactivity, allowing it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Reaction Type Common Reagents Products Formed
OxidationHydrogen peroxideSulfoxides, sulfones
ReductionSodium borohydrideThiols, amines
SubstitutionAmines, thiolsNew thiocarbamoyl derivatives

Biology

In biological research, PEITC-NAC has been studied for its potential role in enzyme inhibition and its therapeutic effects. It has been shown to inhibit specific liver enzymes, which may have implications for drug metabolism and detoxification processes .

Case Study:
A study demonstrated that combinations of PEITC-NAC with myo-inositol significantly inhibited tobacco carcinogen-induced lung adenocarcinoma in A/J mice. The combination treatment reduced tumor multiplicity and size, suggesting a potential chemopreventive application against lung cancer .

Medicine

PEITC-NAC is investigated for its protective effects against oxidative stress and potential therapeutic applications in treating liver diseases. Its ability to inhibit liver enzymes may help manage conditions related to drug metabolism and toxicity .

Clinical Insights:
Research indicates that PEITC-NAC could be beneficial in clinical settings for patients with liver conditions or those exposed to hepatotoxic substances. Further studies are needed to evaluate its efficacy in human trials.

Industry

In industrial applications, PEITC-NAC is utilized in the production of pharmaceuticals and as an intermediate in synthesizing other compounds. Its properties make it a valuable component in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine involves its interaction with specific enzymes in the liver. It inhibits the activity of these enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates. This inhibition can lead to increased levels of the substrates in the body, which can have therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine belongs to a family of cysteine derivatives modified with thiocarbamoyl or carbamoyl groups. Key structural analogues include:

Compound Name Substituent Group CAS Number Molecular Weight Key Features
N-Acetyl-S-(o-methoxyphenylcarbamoyl)cysteine o-Methoxyphenyl - 313 (M+H) Enhanced solubility via methoxy group
N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine p-Chlorophenyl - - Electrophilic chlorine enhances reactivity
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine (BTTC) Benzyl - - Potent GST inducer; cytoprotective
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine 2-Carbamoylethyl 76940-93-7 273.74 Urinary metabolite of acrylamide
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine 3,4-Dihydroxybutyl 144889-50-9 - Biomarker for butadiene exposure

Structural Insights :

  • Hydrophilic Groups (e.g., dihydroxybutyl in ): Improve water solubility and renal excretion, making these compounds useful as biomarkers for environmental exposures .
  • Aromatic Substituents (e.g., phenethyl or benzyl in ): Influence interactions with enzymes such as GST, modulating detoxification pathways .

Biological Activity

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine (CAS Number: 131918-97-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H18N2O3S2
  • Molecular Weight : 326.43 g/mol
  • Structure : The compound features both acetyl and thiocarbamoyl functional groups, which contribute to its reactivity and biological properties.

This compound primarily acts as an enzyme inhibitor , particularly targeting enzymes in human liver microsomes. Its mechanism involves:

  • Inhibition of Enzymatic Activity : It inhibits specific cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver .
  • Antioxidant Properties : Similar to its analog N-acetylcysteine (NAC), it may enhance intracellular levels of glutathione, a critical antioxidant that protects cells from oxidative damage .

Biological Activities

  • Antioxidant Effects :
    • The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is vital in preventing cellular damage .
  • Anti-inflammatory Effects :
    • It has been shown to modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-κB), thereby reducing the release of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Potential Therapeutic Applications :
    • Research indicates potential applications in treating liver diseases due to its ability to protect liver cells from damage and promote detoxification .
    • Its protective effects against oxidative stress suggest potential use in neurodegenerative diseases and conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFindings
Ding et al. (1996)Demonstrated enzyme inhibition in liver microsomes, suggesting a role in drug metabolism modulation .
Vermeulen et al. (2003)Highlighted the compound's potential protective effects against hepatotoxicity through antioxidant mechanisms .
Olsson et al. (1988)Investigated pharmacokinetics, showing significant binding to proteins post-administration, indicating its bioavailability and metabolic interactions .

Q & A

Q. What are the established synthetic routes for N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine, and how are structural variations optimized?

The compound is synthesized via nucleophilic addition of N-acetylcysteine (NAC) to isocyanate derivatives. For example, analogs are prepared by reacting NAC with substituted phenylisocyanates under anhydrous conditions, achieving yields of 52–87% depending on steric and electronic effects of substituents . Structural confirmation involves 1^1H/13^{13}C NMR, IR spectroscopy, and mass spectrometry. Optimization focuses on solvent choice (e.g., acetone-d6 or DMSO-d6), reaction time, and purification via column chromatography.

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are primary methods, with detection limits as low as 0.01–0.21 µg/L in urine . Isotope dilution using deuterated internal standards (e.g., N-acetyl-S-(2-carbamoylethyl-d4)-L-cysteine) improves accuracy (98–107% recovery) . NMR and IR spectroscopy are critical for structural elucidation, particularly for distinguishing regioisomers and diastereomers .

Q. What is the compound’s mechanism of action in modulating cancer-related signaling pathways?

The compound induces apoptosis in lung and prostate cancer cells by activating stress-responsive kinases (JNK, MAPK) and stabilizing p53. Experimental validation involves Western blotting for phosphorylated JNK/MAPK, p53 immunoprecipitation, and flow cytometry for apoptosis assays (e.g., Annexin V staining). Co-treatment with indole-3-carbinol or myo-inositol enhances chemopreventive effects through synergistic pathway inhibition .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported bioactivity or metabolite quantification across studies?

Discrepancies arise from differences in isomer resolution (e.g., diastereomers of MHBMA), matrix effects in biological samples, or analytical sensitivity. To resolve these:

  • Use chiral columns (e.g., C18 with ion-pairing agents) to separate isomers .
  • Validate methods with matrix-spiked recovery experiments (e.g., 98–107% accuracy in urine) .
  • Employ pathway enrichment analysis (e.g., Gene Ontology, KEGG) to contextualize conflicting gene expression data .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo chemoprevention studies?

  • Formulation: Use nanoparticle encapsulation to enhance bioavailability, as the compound’s thiol group is prone to oxidation.
  • Dosing: Conduct time-course studies to identify peak plasma concentrations (e.g., 20–40 min post-exposure in tobacco studies) .
  • Metabolite Tracking: Quantify urinary mercapturic acids (e.g., CEMA, DHBMA) via LC-MS/MS to assess metabolic stability and excretion .

Q. How do structural modifications influence the compound’s bioactivity and selectivity?

Substituents on the phenyl ring (e.g., nitro, trifluoromethyl) alter potency by modulating electronic effects and steric hindrance. For example:

  • Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) enhance electrophilicity, increasing thiol reactivity and apoptosis induction .
  • Hydrophobic substituents (e.g., phenethyl) improve membrane permeability, validated via logP calculations and Caco-2 cell permeability assays .

Methodological Considerations

Q. What controls are critical when evaluating the compound’s cytotoxicity in vitro?

  • Positive Controls: Use cisplatin or paclitaxel to benchmark apoptosis induction.
  • NAC Controls: Include NAC alone to differentiate the parent compound’s effects from its acetylated derivative.
  • ROS Scavengers: Add N-acetylcysteine or TEMPOL to assess oxidative stress contributions .

Q. How can multi-omics approaches elucidate the compound’s systemic effects?

Integrate transcriptomics (microarray or RNA-seq) to identify upregulated pro-apoptotic genes (e.g., BAX, PUMA) and metabolomics (LC-HRMS) to map glutathione depletion or lipid peroxidation markers. Pathway analysis tools like Ingenuity IPA or MetaboAnalyst contextualize cross-omics data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine
Reactant of Route 2
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N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.